Calpain Inhibitor II, ALLM Calpain Inhibitor II, ALLM Calpain Inhibitor II, ALLM is a very potent inhibitor of cathepsin L (Ki = 0.6 nM) and the strongest inhibitor of cathepsin B (Ki = 100 nM) amongst the peptide aldehydes. It also inhibits processing of malaria aspartic hemoglobinases plasmepsins I and II in vitro.
Brand Name: Vulcanchem
CAS No.: 136632-32-1
VCID: VC0005785
InChI: InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Molecular Formula: C₁₉H₃₅N₃O₄S
Molecular Weight: 401.6 g/mol

Calpain Inhibitor II, ALLM

CAS No.: 136632-32-1

Inhibitors

VCID: VC0005785

Molecular Formula: C₁₉H₃₅N₃O₄S

Molecular Weight: 401.6 g/mol

Calpain Inhibitor II, ALLM - 136632-32-1

CAS No. 136632-32-1
Product Name Calpain Inhibitor II, ALLM
Molecular Formula C₁₉H₃₅N₃O₄S
Molecular Weight 401.6 g/mol
IUPAC Name (2S)-2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide
Standard InChI InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1
Standard InChIKey RJWLAIMXRBDUMH-UHFFFAOYSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Appearance white powder
Description Calpain Inhibitor II, ALLM is a very potent inhibitor of cathepsin L (Ki = 0.6 nM) and the strongest inhibitor of cathepsin B (Ki = 100 nM) amongst the peptide aldehydes. It also inhibits processing of malaria aspartic hemoglobinases plasmepsins I and II in vitro.
Sequence LLM
Synonyms Calpain Inhibitor II; N-Acetyl-L-leucyl-L-leucyl-L-methioninal; 2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide
Reference 1. J Biol Chem. 1997 Jun 6;272(23):14961-8.
Biosynthesis and maturation of the malaria aspartic hemoglobinases plasmepsins I
and II.
Francis SE(1), Banerjee R, Goldberg DE.
Author information:
(1)Howard Hughes Medical Institute, Department of Molecular Microbiology,
Washington University School of Medicine, St. Louis, Missouri 63110, USA.
During the intraerythrocytic stage of infection, the malaria parasite Plasmodium
falciparum digests most of the host cell hemoglobin. Hemoglobin degradation
occurs in the acidic digestive vacuole and is essential for the survival of the
parasite. Two aspartic proteases, plasmepsins I and II, have been isolated from
the vacuole and shown to make the initial cleavages in the hemoglobin molecule.
We have studied the biosynthesis of these two enzymes. Plasmepsin I is
synthesized and processed to the mature form soon after the parasite invades the
red blood cell, while plasmepsin II synthesis is delayed until later in
development. Otherwise, biosynthesis of the plasmepsins is identical. The
proplasmepsins are type II integral membrane proteins that are transported
through the secretory pathway before cleavage to the soluble form. They are not
glycosylated in vivo, despite the presence of several potential glycosylation
sites. Proplasmepsin maturation appears to require acidic conditions and is
reversibly inhibited by the tripeptide aldehydes
N-acetyl-L-leucyl-L-leucyl-norleucinal and N-acetyl-L-leucyl-L-leucyl-methional.
These compounds are known to inhibit cysteine proteases and the chymotryptic
activity of proteasomes but not aspartic proteases. However, proplasmepsin
processing is not blocked by other cysteine protease inhibitors, nor by the
proteasome inhibitor lactacystin. Processing is also not blocked by aspartic
protease inhibitors. This inhibitor profile suggests that unlike most other
aspartic proteases, proplasmepsin maturation may not be autocatalytic in vivo,
but instead could require the action of an unusual processing enzyme. Compounds
that block processing are expected to be potent antimalarials.
PubChem Compound 16218939
Last Modified Nov 11 2021
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